molecular formula C37H46N2O8Si B14759514 5'-O-(4,4'-Dimethoxitrityl)-2'-O-(tert-butyldimethylsilyl)-1-N-methylpseudouridine

5'-O-(4,4'-Dimethoxitrityl)-2'-O-(tert-butyldimethylsilyl)-1-N-methylpseudouridine

Cat. No.: B14759514
M. Wt: 674.9 g/mol
InChI Key: LAUAFECHUGXCAW-NXVJRICRSA-N
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Description

5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine is a modified ribonucleoside analogue. It is a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies. This compound is particularly noted for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine involves its incorporation into nucleic acids, where it inhibits DNA synthesis and induces apoptosis. This compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it effective in targeting cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine is unique due to its specific modifications, which enhance its stability and efficacy in biological applications. Its ability to inhibit DNA synthesis and induce apoptosis makes it particularly valuable in cancer research .

Properties

Molecular Formula

C37H46N2O8Si

Molecular Weight

674.9 g/mol

IUPAC Name

5-[(2S,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C37H46N2O8Si/c1-36(2,3)48(7,8)47-33-31(40)30(46-32(33)29-22-39(4)35(42)38-34(29)41)23-45-37(24-12-10-9-11-13-24,25-14-18-27(43-5)19-15-25)26-16-20-28(44-6)21-17-26/h9-22,30-33,40H,23H2,1-8H3,(H,38,41,42)/t30-,31-,32+,33-/m1/s1

InChI Key

LAUAFECHUGXCAW-NXVJRICRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Origin of Product

United States

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